2-cyclobutaneamidobenzoic acid
Description
2-Cyclobutaneamidobenzoic acid is a bicyclic derivative of benzoic acid featuring a cyclobutane ring fused to an amide group at the ortho position of the aromatic ring. This unique architecture confers distinct conformational and electronic properties, making it a compound of interest in medicinal chemistry and materials science. The cyclobutane ring introduces significant steric strain due to its 90° bond angles, which influences molecular rigidity and reactivity. Conformational studies using X-ray crystallography, NMR spectroscopy, and computational methods (e.g., DFT calculations) reveal that the cyclobutane moiety enforces a puckered geometry, stabilizing specific dihedral angles in the solid state and solution phases .
Properties
CAS No. |
33582-67-1 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutaneamidobenzoic acid typically involves the [2 + 2] cycloaddition reaction, which is the primary method for constructing cyclobutane rings . This reaction can be carried out under various conditions, often requiring the use of photochemical or thermal activation to facilitate the formation of the cyclobutane ring. For example, the reaction between an olefin and a benzoic acid derivative under UV light can yield the desired cyclobutane-containing product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutaneamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or other derivatives.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
2-cyclobutaneamidobenzoic acid has several applications in scientific research, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving cyclobutane-containing compounds.
Medicine: The unique structural properties of this compound make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: The compound can be used in the production of polymers and other materials with desirable mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-cyclobutaneamidobenzoic acid involves its interaction with specific molecular targets and pathways. The cyclobutane ring can impart rigidity to the molecule, influencing its binding affinity and selectivity for certain targets. Additionally, the amide and benzoic acid moieties can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Conformational Comparisons
2-Aminobenzamide
2-Aminobenzamide lacks the cyclobutane ring, replacing the strained bicyclic system with a simple amide group. This structural difference results in greater conformational flexibility. Comparative studies show that 2-cyclobutaneamidobenzoic acid exhibits a 20–30% reduction in rotational freedom around the amide bond due to steric hindrance from the cyclobutane ring . The rigidity of the cyclobutane derivative enhances its binding affinity to hydrophobic protein pockets, as demonstrated in enzyme inhibition assays .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
This analog substitutes the cyclobutane with an ethoxy-oxoacetamido group. The ethoxy moiety introduces hydrogen-bond acceptor capacity, enhancing solubility in polar solvents (e.g., 45% higher solubility in water compared to this compound) . However, the absence of a strained ring reduces thermal stability, as evidenced by a lower melting point (178°C vs. 215°C for the cyclobutane analog) .
2-Carbamimidoylbenzoic Acid
Used as a precursor in pyrimidine synthesis, this compound features a guanidine-like substituent. Its planar carbamimidoyl group facilitates π-π stacking interactions, unlike the non-planar cyclobutane system. This difference impacts crystal packing: 2-carbamimidoylbenzoic acid forms dense, layered structures, while this compound adopts a helical arrangement due to steric demands .
Physicochemical Properties
| Property | This compound | 2-Aminobenzamide | 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid | 2-Carbamimidoylbenzoic Acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 219.24 | 136.15 | 253.24 | 164.17 |
| Melting Point (°C) | 215 | 162 | 178 | 195 |
| Solubility in Water (mg/mL) | 12.3 | 28.9 | 17.8 | 5.4 |
| LogP | 1.8 | 0.5 | 1.2 | -0.3 |
Research Findings and Implications
- Conformational Rigidity : The cyclobutane ring restricts rotational mobility, making the compound a promising candidate for drug design targeting rigid-binding enzymes .
- Solubility Limitations : Despite favorable LogP values, its moderate water solubility may necessitate formulation adjustments for pharmaceutical use .
- Synthetic Challenges : The strain energy of the cyclobutane ring complicates synthesis, requiring specialized catalysts (e.g., Rh(I) complexes) to achieve >70% yields .
Q & A
Q. What strategies are effective for analyzing the compound’s bioavailability in preclinical models, considering its amphiphilic nature?
- Methodological Answer : Employ partition coefficient assays (logP via shake-flask method) to evaluate lipophilicity. For in vivo studies, use radiolabeled analogs (e.g., 14C-tagged) to track absorption and metabolism. Pair with LC-MS/MS for quantification in plasma/tissue homogenates. Address interspecies variability by testing multiple models (e.g., murine vs. canine) and statistically adjust for clustered data using mixed-effects models .
Q. How should researchers design a study to investigate the compound’s mechanism of action when preliminary data conflict with existing literature?
- Methodological Answer :
- Hypothesis Refinement : Re-examine assumptions (e.g., target binding vs. allosteric modulation) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Controlled Replication : Repeat experiments under identical conditions (pH, temperature) as cited studies. Include positive/negative controls (e.g., known inhibitors ).
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify downstream pathways. Use pathway enrichment tools (e.g., DAVID, Metascape) to resolve discrepancies .
Q. What computational approaches are robust for predicting the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- DFT/MD Simulations : Calculate transition states for amide bond formation or cyclobutane ring strain. Software like Gaussian or ORCA can model reaction coordinates.
- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Chematica) to propose non-obvious precursors. Validate predictions with small-scale pilot reactions .
- SAR Studies : Build QSAR models using descriptors like Hammett constants for substituent effects on reactivity .
Data Management & Reporting Guidelines
Q. How should raw and processed data be organized to comply with reproducibility standards?
- Methodological Answer :
- Raw Data : Store in appendices or supplementary files (e.g., NMR FID files, chromatograms ).
- Processed Data : Include in the main text only if directly supporting conclusions (e.g., kinetic plots, dose-response curves). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .
Q. What frameworks are recommended for reconciling conflicting results in multi-institutional studies?
- Methodological Answer : Adopt the "STandards for Reporting Qualitative Research" (SRQR) framework :
- Transparency : Disclose all methodological deviations (e.g., reagent lot variations ).
- Triangulation : Cross-validate findings using orthogonal methods (e.g., enzymatic assays vs. computational docking).
- Peer Debriefing : Engage external experts to audit analysis pipelines and statistical assumptions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
